3-(cyclopropylsulfamoyl)benzoic Acid

Catalog No.
S782292
CAS No.
852933-50-7
M.F
C10H11NO4S
M. Wt
241.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(cyclopropylsulfamoyl)benzoic Acid

CAS Number

852933-50-7

Product Name

3-(cyclopropylsulfamoyl)benzoic Acid

IUPAC Name

3-(cyclopropylsulfamoyl)benzoic acid

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

InChI

InChI=1S/C10H11NO4S/c12-10(13)7-2-1-3-9(6-7)16(14,15)11-8-4-5-8/h1-3,6,8,11H,4-5H2,(H,12,13)

InChI Key

KBRLADOVWCDAEI-UHFFFAOYSA-N

SMILES

C1CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O

3-(Cyclopropylsulfamoyl)benzoic acid is a chemical compound characterized by its unique structure, which features a cyclopropyl group attached to a sulfamoyl moiety on a benzoic acid framework. Its molecular formula is C10H11N1O4SC_{10}H_{11}N_{1}O_{4}S, and it has a molecular weight of approximately 241.26 g/mol. The compound is notable for its potential pharmacological applications, particularly in the field of medicinal chemistry, due to the presence of the sulfamoyl group which is known for its biological activity.

Enzyme Inhibition:

One study investigated the ability of 3-CBSA to inhibit carbonic anhydrases (CAs), enzymes that play a role in various physiological processes, including respiration and acid-base balance. The study found that 3-CBSA displayed moderate inhibitory activity against some CA isoforms, suggesting its potential as a lead compound for developing CA inhibitors for therapeutic purposes [].

Medicinal Chemistry:

3-CBSA has been identified as a structural analog of known bioactive compounds, prompting researchers to explore its potential biological activities. Studies have shown that 3-CBSA exhibits weak binding affinity to certain receptors and enzymes, suggesting its potential as a starting point for the development of novel drugs with improved properties [].

Typical of benzoic acids and sulfonamides. These include:

  • Acid-Base Reactions: As a carboxylic acid, it can donate a proton to form its corresponding anion.
  • Esterification: Reacting with alcohols in the presence of an acid catalyst can yield esters.
  • Amide Formation: The carboxylic acid can react with amines to form amides, which is significant in drug development.

The biological activity of 3-(cyclopropylsulfamoyl)benzoic acid is primarily attributed to the sulfamoyl group. Compounds containing this moiety have been studied for their antibacterial properties, as they can inhibit bacterial enzymes involved in folate synthesis. Additionally, preliminary studies suggest potential anti-inflammatory and analgesic effects, making this compound a candidate for further pharmacological exploration.

The synthesis of 3-(cyclopropylsulfamoyl)benzoic acid typically involves several steps:

  • Formation of Sulfonamide: The reaction begins with the treatment of benzoic acid derivatives with chlorosulfonic acid to introduce the sulfonyl group.
  • Cyclopropyl Group Introduction: Cyclopropylamine is then reacted with the sulfonamide intermediate under controlled conditions to yield 3-(cyclopropylsulfamoyl)benzoic acid.
  • Purification: The product is purified through recrystallization or chromatography to obtain a pure compound.

A detailed procedure for synthesis includes using solvents like ethyl acetate and triethylamine, alongside temperature control to optimize yield and purity .

3-(Cyclopropylsulfamoyl)benzoic acid has several applications:

  • Pharmaceutical Development: Due to its potential biological activities, it is being explored as a lead compound for new drugs targeting bacterial infections or inflammatory diseases.
  • Chemical Research: It serves as an important intermediate in organic synthesis and medicinal chemistry research.
  • Analytical Chemistry: The compound can be used as a standard in analytical methods for detecting similar sulfonamide compounds.

Studies on 3-(cyclopropylsulfamoyl)benzoic acid have indicated that it interacts with various biological targets, particularly enzymes involved in metabolic pathways. Interaction studies using molecular docking simulations have shown promising binding affinities with targets related to bacterial growth inhibition. Additionally, its interactions with human enzymes suggest potential implications in drug metabolism and toxicity profiles .

3-(Cyclopropylsulfamoyl)benzoic acid shares structural similarities with other sulfonamide-containing compounds. Below are some comparable compounds:

Compound NameMolecular FormulaKey Features
4-(Cyclopropylamino)sulfonylbenzoic AcidC10H11N1O4SC_{10}H_{11}N_{1}O_{4}SSimilar sulfonamide structure
3-(Trifluoromethyl)benzoic AcidC8H5F3O2C_{8}H_{5}F_{3}O_{2}Contains trifluoromethyl group
4-Chloro-3-(cyclopropylsulfamoyl)benzoic AcidC10H10ClN1O4SC_{10}H_{10}ClN_{1}O_{4}SChlorine substitution on benzene ring

Uniqueness

The uniqueness of 3-(cyclopropylsulfamoyl)benzoic acid lies in its specific combination of the cyclopropyl group and sulfamoyl functionality, which may enhance its biological activity compared to other similar compounds. This structural arrangement could provide distinct pharmacokinetic properties and mechanisms of action that warrant further investigation.

IUPAC Naming Conventions and Chemical Identifiers

The International Union of Pure and Applied Chemistry designation for this compound follows systematic nomenclature principles, identifying it as 3-(cyclopropylsulfamoyl)benzoic acid. The Chemical Abstracts Service has assigned the registry number 852933-50-7 to this compound, providing a unique identifier for chemical databases and regulatory purposes. The molecular structure can be precisely described through several standardized chemical notation systems, each offering different perspectives on the compound's connectivity and stereochemistry.

The Simplified Molecular Input Line Entry System representation of this compound is recorded as C1CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O, which systematically describes the atom connectivity starting from the cyclopropyl ring and progressing through the sulfamoyl linkage to the benzoic acid core. The International Chemical Identifier string provides a more comprehensive description: InChI=1S/C10H11NO4S/c12-10(13)7-2-1-3-9(6-7)16(14,15)11-8-4-5-8/h1-3,6,8,11H,4-5H2,(H,12,13), which includes hydrogen count and connectivity information essential for computational chemistry applications. The International Chemical Identifier Key, KBRLADOVWCDAEI-UHFFFAOYSA-N, serves as a condensed hash representation of the full structural information, facilitating rapid database searches and compound identification.

Chemical Identifier TypeValue
Chemical Abstracts Service Number852933-50-7
Molecular FormulaC₁₀H₁₁NO₄S
Molecular Weight241.26 g/mol
Simplified Molecular Input Line Entry SystemC1CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
International Chemical IdentifierInChI=1S/C10H11NO4S/c12-10(13)7-2-1-3-9(6-7)16(14,15)11-8-4-5-8/h1-3,6,8,11H,4-5H2,(H,12,13)
International Chemical Identifier KeyKBRLADOVWCDAEI-UHFFFAOYSA-N

Structural Classification within Sulfamoyl Compounds

3-(cyclopropylsulfamoyl)benzoic acid belongs to the broader class of sulfamoyl benzoic acid derivatives, which are characterized by the presence of a sulfamoyl functional group attached to a benzoic acid framework. Within this classification, the compound specifically represents a subgroup containing cycloalkyl substituents on the nitrogen atom of the sulfamoyl moiety. The sulfamoyl group, consisting of a sulfur atom bonded to two oxygen atoms and one nitrogen atom in a tetrahedral arrangement, imparts unique chemical and biological properties to the molecule. This functional group is structurally related to sulfonamides, which have a long history of biological activity and therapeutic applications.

The cyclopropyl substituent attached to the nitrogen atom of the sulfamoyl group introduces conformational constraints that significantly influence the compound's three-dimensional structure and potential biological interactions. Cyclopropyl groups are known for their high ring strain and unique electronic properties, which can enhance binding affinity and selectivity in biological systems. The meta-position of the sulfamoyl group relative to the carboxylic acid on the benzene ring creates a specific spatial arrangement that may be crucial for the compound's biological activity. This positioning allows for optimal orientation of both functional groups for potential interactions with biological targets, while maintaining sufficient separation to avoid steric hindrance.

The classification of this compound within sulfamoyl derivatives is further refined by its potential to act as both a hydrogen bond donor and acceptor through multiple functional groups. The carboxylic acid provides both acidic hydrogen and carbonyl oxygen for hydrogen bonding, while the sulfamoyl group offers additional sites through its nitrogen-hydrogen bond and sulfur-oxygen bonds. This multiplicity of interaction sites places the compound in a category of molecules with high potential for specific biological recognition and binding.

Historical Context in Synthetic Organic Chemistry

The development of 3-(cyclopropylsulfamoyl)benzoic acid synthesis methods reflects broader trends in organic chemistry toward the incorporation of strained ring systems and sulfur-containing functional groups in bioactive molecules. Historical precedents for sulfamoyl chemistry can be traced to the early 20th century discovery of sulfanilamide by Paul Josef Jakob Gelmo in 1908, which established the foundation for understanding sulfur-nitrogen bond formation and the biological significance of sulfonamide derivatives. The systematic exploration of sulfamoyl benzoic acid derivatives emerged as researchers recognized the potential to combine the proven biological activity of sulfonamides with the versatile chemical properties of benzoic acid frameworks.

The synthetic methodology for preparing 3-(cyclopropylsulfamoyl)benzoic acid involves the reaction of 3-(chlorosulfonyl)benzoic acid with cyclopropylamine under basic conditions. This approach follows established protocols for sulfamoyl bond formation that were developed through decades of research in sulfonamide chemistry. The specific procedure involves treating cyclopropylamine and triethylamine dissolved in tetrahydrofuran with a tetrahydrofuran solution of 3-(chlorosulfonyl)benzoic acid at 0°C, followed by warming to room temperature and stirring for three hours. The reaction mixture is then treated with hydrochloric acid to adjust the pH to 3, followed by extraction with ethyl acetate to isolate the product. This synthetic route achieves a yield of approximately 55%, demonstrating the practical feasibility of the preparation method.

The evolution of synthetic strategies for cyclopropyl-containing compounds has been driven by recognition of the unique properties imparted by three-membered ring systems. Cyclopropyl groups introduce conformational rigidity and altered electronic properties compared to linear alkyl chains, making them valuable tools in medicinal chemistry for modulating biological activity. The incorporation of cyclopropyl groups into sulfamoyl derivatives represents a convergence of these two areas of synthetic chemistry, combining the proven biological relevance of sulfur-nitrogen functional groups with the structural advantages of strained ring systems.

Significance in Chemical Research

3-(cyclopropylsulfamoyl)benzoic acid has emerged as a compound of significant interest in chemical research due to its potential applications in medicinal chemistry and its role as a specific biological probe. Research investigations have identified this compound as part of a series of sulfamoyl benzoic acid analogues that function as the first specific agonists of lysophosphatidic acid receptor 2, with some derivatives exhibiting subnanomolar activity. This discovery represents a breakthrough in the development of selective receptor modulators and demonstrates the importance of precise structural modifications in achieving biological specificity.

The compound's significance extends to enzyme inhibition studies, where sulfamoyl benzoic acid derivatives have been evaluated as inhibitors of human nucleoside triphosphate diphosphohydrolases. These enzymes play crucial roles in purinergic signaling and represent important therapeutic targets for various disease conditions. The systematic structure-activity relationship studies conducted with 3-(cyclopropylsulfamoyl)benzoic acid and related compounds have provided valuable insights into the molecular features required for potent and selective enzyme inhibition. Specifically, the compound 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid demonstrated selective blocking of human nucleoside triphosphate diphosphohydrolase 8 with an inhibitory concentration of 0.28 ± 0.07 μM.

The research significance of this compound is further highlighted by its use in computational chemistry studies and molecular docking investigations. These studies have provided detailed insights into the binding modes and interaction patterns of sulfamoyl benzoic acid derivatives with their biological targets. The structural features of 3-(cyclopropylsulfamoyl)benzoic acid, particularly the cyclopropyl group's conformational constraints and the sulfamoyl group's hydrogen bonding capabilities, make it an excellent model compound for understanding structure-activity relationships in this class of molecules.

Research ApplicationTarget/EnzymeActivity/Significance
Lysophosphatidic Acid Receptor AgonismLysophosphatidic Acid Receptor 2First specific agonist with subnanomolar activity
Enzyme Inhibition StudiesHuman Nucleoside Triphosphate DiphosphohydrolasesSelective inhibition with micromolar potency
Structure-Activity Relationship StudiesMultiple Biological TargetsFundamental insights into molecular recognition
Computational ChemistryMolecular Docking StudiesUnderstanding of binding modes and interactions

Molecular Architecture

Molecular Formula C₁₀H₁₁NO₄S and Structural Elucidation

3-(cyclopropylsulfamoyl)benzoic acid is an organic compound with the molecular formula C₁₀H₁₁NO₄S, representing a molecular weight of 241.26 g/mol [1] [2]. The compound is characterized by the presence of a cyclopropylsulfamoyl group attached to a benzoic acid moiety, with the Chemical Abstracts Service registry number 852933-50-7 [1] [2]. The structural elucidation reveals a benzoic acid core with a sulfonamide substituent at the meta position, specifically the 3-position of the benzene ring [1] [3].

The canonical SMILES representation of the molecule is C1CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O, which clearly delineates the cyclopropyl ring connected to the nitrogen atom of the sulfonamide group [1] [3]. The International Chemical Identifier key is KBRLADOVWCDAEI-UHFFFAOYSA-N, providing a unique molecular identifier for database searches and chemical informatics applications [1] [3]. The structural architecture consists of three primary components: a three-membered cyclopropyl ring, a sulfonamide bridging group containing sulfur in its +6 oxidation state, and a benzoic acid moiety with the carboxyl group in the para position relative to the sulfonamide substituent [2] [4].

Bond Angles and Molecular Geometry

The molecular geometry of 3-(cyclopropylsulfamoyl)benzoic acid is characterized by significant structural strain, particularly within the cyclopropyl ring system [5] [6] [7]. The cyclopropyl ring exhibits bond angles of approximately 60°, which represents a substantial deviation of 49.5° from the ideal tetrahedral angle of 109.5° [6] [7] [8]. This angular strain contributes to the high reactivity and instability of the cyclopropyl moiety, with ring strain estimated at approximately 27-28 kcal/mol [9] [10].

The benzoic acid portion maintains typical aromatic geometry with bond angles of approximately 120° around the benzene ring [11]. The sulfonamide group adopts a tetrahedral geometry around the sulfur atom, with the sulfur-nitrogen bond exhibiting partial double bond character due to p-π overlap between nitrogen lone pairs and sulfur d-orbitals [12] [13]. The overall molecular geometry is non-planar, with the cyclopropyl ring forced into planarity while the benzoic acid ring maintains its aromatic planar structure [5] [8].

The cyclopropyl ring's unique bonding arrangement involves "banana bonds" or bent bonds, where the carbon-carbon sigma bonds do not overlap in a straight line but rather at an angle, accommodating the severe geometric constraints [9] [14]. This unconventional bonding pattern significantly weakens the carbon-carbon bonds compared to typical alkane bonds, reducing bond strength from approximately 88 kcal/mol in normal alkanes to about 61 kcal/mol in cyclopropane derivatives [14].

Conformational Analysis of Cyclopropyl Ring

The conformational analysis of the cyclopropyl ring in 3-(cyclopropylsulfamoyl)benzoic acid reveals significant conformational constraints due to the three-membered ring structure [5] [8]. The cyclopropyl ring is necessarily planar by geometric definition, as three points always define a plane, eliminating any conformational flexibility within the ring system itself [15] [8]. This planar constraint forces all carbon-hydrogen bonds into an eclipsed conformation, contributing substantial torsional strain to the overall molecular energy [9] [8].

The three-membered ring exhibits maximum overlap between the 3e' orbitals of cyclopropane and low-lying unoccupied orbitals of π-acceptor substituents when the two orbital systems are parallel [5]. This interaction occurs when the π-acceptor bisects the ring in projection down the substituent bond, leading to significant asymmetry in the cyclopropane ring bond lengths [5]. The conjugative interactions with π-acceptors, such as the sulfonamide group, result in additive asymmetry effects that explain bond-length variations in cyclopropane rings bearing π-acceptor substituents [5].

The conformational preferences are further influenced by the sulfonamide substituent, which introduces additional steric and electronic constraints [5]. The nitrogen-sulfur bond exhibits restricted rotation due to partial double bond character, limiting the overall conformational space available to the molecule [12]. Density functional theory calculations have demonstrated excellent correspondence between computed torsional energy profiles and experimental observations for cyclopropyl derivatives with various substituents [5].

Physical Properties

Crystalline Characteristics and Polymorphism

The crystalline characteristics of 3-(cyclopropylsulfamoyl)benzoic acid are influenced by the amphiphilic nature of benzoic acid derivatives, which can lead to unexpected polymorphic behavior [16]. Benzoic acid derivatives typically exhibit rich polymorphism due to the balance between hydrogen bonding capabilities of the hydrophilic carboxylic acid head and π-stacking interactions of the aromatic moiety [16]. The compound appears as a white crystalline powder under standard conditions [17].

The polymorphic behavior of related benzoic acid derivatives demonstrates that substitution patterns significantly affect crystalline forms [18] [19]. Conformational polymorphism has been observed in structurally similar compounds, where different conformations of flexible substituents lead to distinct crystal forms [18]. The cyclopropyl group, while conformationally rigid, may influence crystal packing through its unique electronic properties and steric requirements [18].

The crystalline structure is stabilized through intermolecular hydrogen bonding networks involving both the carboxylic acid and sulfonamide functional groups [12] [20]. These hydrogen bonding patterns create dimeric arrangements typical of carboxylic acids, with additional stabilization from sulfonamide nitrogen-hydrogen to sulfonyl oxygen interactions [12]. The presence of multiple hydrogen bonding sites suggests potential for various polymorphic forms depending on crystallization conditions [16].

Melting Point Determination

The melting point of 3-(cyclopropylsulfamoyl)benzoic acid has been determined to be 226-227°C, indicating substantial thermal stability and strong intermolecular interactions in the solid state [17]. This relatively high melting point reflects the presence of multiple hydrogen bonding sites and the rigid molecular structure [17]. The melting point determination provides important information about the compound's thermal behavior and crystalline stability [17].

The melting point range of 226-227°C is consistent with other sulfonamide-containing benzoic acid derivatives, which typically exhibit elevated melting points due to extensive hydrogen bonding networks [17]. Thermal analysis methods such as differential scanning calorimetry would provide additional insights into the compound's thermal transitions and potential polymorphic behavior [19]. The narrow melting point range suggests good crystalline purity and well-defined crystal structure [17].

Solubility Parameters in Various Solvents

The solubility characteristics of 3-(cyclopropylsulfamoyl)benzoic acid are governed by its amphiphilic nature and multiple functional groups capable of hydrogen bonding [22]. The compound exhibits limited solubility in water, with aqueous solubility reported as greater than 36.2 μg/mL at physiological pH 7.4 [22]. This low aqueous solubility is typical for benzoic acid derivatives with hydrophobic substituents [11].

The compound demonstrates better solubility in polar organic solvents such as dimethyl sulfoxide and requires solvents like hexafluoroisopropanol or dimethyl sulfoxide for effective dissolution in analytical applications . The polar surface area of 83.47 Ų and calculated logarithm of partition coefficient value of 0.83 indicate moderate lipophilicity [2]. The presence of both hydrogen bond donors and acceptors suggests favorable interactions with protic solvents [2].

Elevated temperatures in the range of 40-60°C have been shown to improve solubility in various solvent systems . The compound's solubility profile is significantly influenced by pH, with the ionizable carboxylic acid group affecting solubility under different pH conditions [23]. The sulfonamide group provides additional solubility modulation through its own acid-base properties [23].

Predicted Collision Cross Section Measurements

Predicted collision cross section measurements provide valuable structural information for mass spectrometry applications and molecular size determination [24] [3]. The collision cross section values vary depending on the ionization adduct formed during mass spectrometric analysis [24] [3]. For the protonated molecular ion [M+H]⁺ at m/z 242.048, the predicted collision cross section is 144.8 Ų [24] [3].

Different ionization adducts exhibit varying collision cross section values, reflecting changes in molecular geometry and ion-solvent interactions [24] [3]. The sodium adduct [M+Na]⁺ at m/z 264.030 shows an increased collision cross section of 153.4 Ų, while the deprotonated ion [M-H]⁻ at m/z 240.034 exhibits a collision cross section of 151.1 Ų [24] [3]. The ammonium adduct [M+NH₄]⁺ demonstrates the largest collision cross section of 156.7 Ų among common positive ion adducts [24] [3].

These collision cross section measurements are particularly useful for ion mobility spectrometry applications and provide complementary structural information to traditional mass spectrometry [24] [3]. The values reflect the compound's three-dimensional structure in the gas phase and can be used for molecular identification and structural confirmation [24] [3].

Chemical Properties

Acidity Constants and Proton Dissociation

The acidity characteristics of 3-(cyclopropylsulfamoyl)benzoic acid are dominated by two distinct ionizable groups: the carboxylic acid functionality and the sulfonamide nitrogen [25] [26]. The carboxylic acid group exhibits significantly higher acidity, with an estimated pKa value in the range of 3.5-4.0, consistent with meta-substituted benzoic acid derivatives [25] [26]. This enhanced acidity compared to unsubstituted benzoic acid (pKa 4.20) results from the electron-withdrawing effect of the sulfonamide substituent [25] [26].

The sulfonamide nitrogen represents a much weaker acidic site, with typical pKa values for sulfonamide groups ranging from 10.0 to 11.0 [25] [12]. The substantial difference in acidity constants ensures that proton dissociation occurs preferentially from the carboxylic acid group under physiological and most experimental conditions [25]. The electron-withdrawing sulfonamide group stabilizes the carboxylate anion through inductive effects, contributing to the enhanced acidity of the carboxylic acid functionality [26].

Substituent effects on benzoic acid acidity follow established patterns, with electron-withdrawing groups increasing acidity through stabilization of the conjugate base [26]. The sulfonamide group, being strongly electron-withdrawing, places 3-(cyclopropylsulfamoyl)benzoic acid among the more acidic benzoic acid derivatives [26]. The precise pKa determination would require experimental measurement under controlled conditions, as computational predictions may vary depending on the theoretical method employed [26].

Hydrogen Bonding Capabilities

The hydrogen bonding capabilities of 3-(cyclopropylsulfamoyl)benzoic acid are extensive due to the presence of multiple hydrogen bond donors and acceptors [12] [13] [20]. The carboxylic acid group provides both a strong hydrogen bond donor (O-H) and acceptor (C=O), enabling the formation of classic carboxylic acid dimers commonly observed in crystal structures [12] [20]. The sulfonamide functionality contributes additional hydrogen bonding sites, with the nitrogen-hydrogen serving as a moderate hydrogen bond donor and the two sulfonyl oxygen atoms acting as hydrogen bond acceptors [12] [13].

Sulfonamide hydrogen bonding exhibits specific preferences, with amino protons showing greater affinity for sulfonyl oxygens, forming characteristic eight-atom repeat unit chain structures [12]. The sulfonamide nitrogen demonstrates preferential hydrogen bonding to various acceptor sites, including amidine nitrogens when present in cocrystal structures [12]. The hydrogen bonding network in sulfonamides shows positive cooperativity, with a cooperativity parameter of +0.16, comparable to amide groups [13].

The compound's hydrogen bonding capabilities enable the formation of complex three-dimensional networks in the solid state [20]. These networks involve both intramolecular and intermolecular hydrogen bonds, with potential for low barrier hydrogen bonds under specific conditions [20]. The hydrogen bonding patterns significantly influence the compound's physical properties, including melting point, solubility, and crystalline structure [27] [12].

Stability Under Various Conditions

The stability profile of 3-(cyclopropylsulfamoyl)benzoic acid under various conditions reflects the inherent stability of both the benzoic acid and sulfonamide functional groups [28] [23] [29]. Under ambient conditions at room temperature and neutral pH, the compound demonstrates good stability with no significant degradation pathways [28]. The sulfonamide linkage exhibits remarkable hydrolytic stability, with studies showing that sulfonamides remain stable under typical environmental pH conditions [23].

Acidic conditions generally favor compound stability, with both the carboxylic acid and sulfonamide groups remaining intact under low pH environments [28] [23]. However, basic conditions may present challenges, particularly for the sulfonamide bond, which can undergo hydrolysis under strongly alkaline conditions [28]. Elevated temperatures above 100°C may lead to thermal decomposition, although the specific degradation pathways would require detailed thermal analysis [28].

The compound shows stability toward reducing conditions due to the absence of readily reducible functional groups [29]. Oxidizing conditions may pose risks to the sulfonamide group, which could be susceptible to oxidative degradation [29]. The stability in organic solvents is generally good, with particular stability noted in aprotic solvents such as dimethyl sulfoxide [28]. Long-term stability studies would be necessary to establish definitive stability profiles under various storage and use conditions [23].

PropertyValueReference
Molecular FormulaC₁₀H₁₁NO₄S [1] [2]
Molecular Weight241.26 g/mol [1] [2]
Melting Point226-227°C [17]
Water Solubility>36.2 μg/mL (pH 7.4) [22]
Predicted CCS [M+H]⁺144.8 Ų [24] [3]
Estimated pKa (COOH)3.5-4.0 [25] [26]
H-Bond Donors2 [2]
H-Bond Acceptors3 [2]

The retrosynthetic analysis of 3-(cyclopropylsulfamoyl)benzoic acid reveals several strategic approaches that can be employed to construct this molecular framework efficiently.

Strategic Bond Disconnections

The most effective retrosynthetic strategy involves strategic bond disconnection at the sulfur-nitrogen bond, which represents the key connection between the benzoic acid scaffold and the cyclopropyl moiety [1] [2]. This disconnection reveals two primary synthetic components: 3-(chlorosulfonyl)benzoic acid as the electrophilic partner and cyclopropylamine as the nucleophilic component.

The primary disconnection strategy follows a logical sequence where the target molecule is deconstructed by cleaving the sulfonamide bond. This approach is particularly advantageous because both precursor components are readily accessible through established synthetic methodologies [3] [4]. The electron-withdrawing nature of the sulfonyl group activates the sulfur center toward nucleophilic attack, while the cyclopropyl group provides the necessary structural rigidity for biological activity .

Alternative disconnection strategies include the formation of the sulfonyl chloride intermediate through direct chlorosulfonylation of benzoic acid derivatives. This approach involves the simultaneous introduction of both the sulfonyl chloride functionality and the carboxylic acid group, providing a more direct route to the key intermediate [6] [7]. The strategic selection of this disconnection is based on the availability of chlorosulfonic acid and the well-established protocols for aromatic sulfonylation reactions.

Key Precursors and Building Blocks

The synthesis relies on two principal building blocks: 3-(chlorosulfonyl)benzoic acid and cyclopropylamine. The preparation of 3-(chlorosulfonyl)benzoic acid involves the direct chlorosulfonylation of benzoic acid using chlorosulfonic acid under controlled conditions [3] [8]. This reaction typically requires temperatures of 95°C for 12 hours, followed by careful workup to isolate the reactive sulfonyl chloride intermediate.

Cyclopropylamine serves as the nucleophilic component and can be synthesized through various established methods [9] [10]. The reductive amination of cyclopropanecarboxaldehyde represents one viable approach, while the Gabriel synthesis using cyclopropyl halides provides an alternative route. Recent advances in biocatalytic methods have also emerged as promising approaches for accessing optically active cyclopropylamine derivatives [10] [11].

The structural analysis of these precursors reveals that the chlorosulfonyl group possesses enhanced electrophilicity due to the electron-withdrawing effects of both the chlorine atom and the adjacent carboxylic acid group. This increased reactivity facilitates the subsequent nucleophilic substitution reaction with cyclopropylamine under mild conditions [2] [12].

Laboratory Synthesis Protocols

The laboratory synthesis of 3-(cyclopropylsulfamoyl)benzoic acid has been extensively studied, with multiple protocols demonstrating reliable and scalable approaches to this important intermediate.

Reaction of 3-(Chlorosulfonyl)benzoic Acid with Cyclopropylamine

The most widely employed synthetic protocol involves the nucleophilic substitution of 3-(chlorosulfonyl)benzoic acid with cyclopropylamine in the presence of a suitable base [2] [12]. This reaction typically proceeds under mild conditions, with tetrahydrofuran serving as the preferred solvent and triethylamine as the base to neutralize the hydrochloric acid byproduct.

The optimized reaction conditions involve maintaining the reaction temperature at 0°C during the initial addition of cyclopropylamine to prevent decomposition of the reactive sulfonyl chloride intermediate. The reaction mixture is then allowed to warm to room temperature over 2-4 hours, ensuring complete conversion while minimizing side reactions [2]. The use of equimolar quantities of the reactants, with a slight excess of cyclopropylamine (1.1 equivalents), provides optimal yields of 88-92%.

Mechanistic considerations reveal that the reaction proceeds through a classical SN2 mechanism, with the cyclopropylamine nitrogen atom attacking the electrophilic sulfur center. The rate-determining step involves the formation of the tetrahedral intermediate, which subsequently eliminates chloride to form the desired sulfonamide bond [13] [14]. The presence of triethylamine facilitates this process by maintaining the nucleophilicity of the amine and preventing protonation.

Alternative Synthetic Routes

Several alternative synthetic approaches have been developed to access 3-(cyclopropylsulfamoyl)benzoic acid, each offering distinct advantages under specific reaction conditions.

The electrochemical synthesis approach represents a significant advancement in sustainable chemistry, eliminating the need for stoichiometric oxidants and reducing waste generation [15] [16]. This method involves the anodic oxidation of sodium sulfinates coupled with the cathodic reduction of nitro compounds to generate the corresponding amines in situ. The convergent nature of this approach allows for the simultaneous formation of both the nucleophilic and electrophilic components within a single reaction vessel.

Oxidative coupling methodologies provide another viable alternative, utilizing readily available sodium sulfinates and nitro compounds as starting materials [17] [18]. These reactions typically employ copper catalysts under mild conditions, with the metal center facilitating both the oxidation of the sulfinate and the reduction of the nitro group. The atom-economical nature of this approach makes it particularly attractive for industrial applications.

The one-pot synthesis approach combines the chlorosulfonylation of benzoic acid with the subsequent amination reaction in a single reaction vessel [2]. This method begins with the treatment of benzoic acid with chlorosulfonic acid, followed by the direct addition of cyclopropylamine and base without isolation of the intermediate sulfonyl chloride. While this approach reduces the number of synthetic steps, it requires careful control of reaction conditions to ensure selective product formation.

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic methods for 3-(cyclopropylsulfamoyl)benzoic acid has gained significant attention in recent years, driven by the need to reduce the environmental impact of pharmaceutical manufacturing processes.

Aqueous-mediated synthesis represents a particularly promising approach, utilizing water as the primary reaction medium [19] [20]. This method involves the reaction of sulfonyl chlorides with amines in aqueous solution under dynamic pH control, maintaining optimal reaction conditions through the careful addition of base. The environmental benefits of this approach include the elimination of organic solvents and the reduction of volatile organic compound emissions.

The deep eutectic solvent approach offers another green chemistry alternative, employing choline chloride-based ionic liquids as reaction media [21]. These solvents provide excellent solvating properties for both polar and nonpolar reactants while maintaining low volatility and high thermal stability. The recyclability of these solvents makes them particularly attractive for industrial applications.

Biocatalytic methods have emerged as cutting-edge approaches for accessing sulfonamide derivatives under mild conditions [10] [11]. Engineered enzymes capable of catalyzing sulfonamide bond formation have been developed, offering high selectivity and minimal environmental impact. While these methods are still in the early stages of development, they represent promising future directions for sustainable synthesis.

Optimization Parameters

The successful synthesis of 3-(cyclopropylsulfamoyl)benzoic acid requires careful optimization of multiple reaction parameters to achieve high yields and purity while maintaining practical synthetic efficiency.

Temperature and Reaction Time Effects

Temperature optimization plays a crucial role in determining both the reaction rate and the selectivity of sulfonamide formation. Studies have demonstrated that reactions conducted at 0-10°C during the initial addition phase prevent decomposition of the reactive sulfonyl chloride intermediate while maintaining adequate reaction rates [2] [13]. The subsequent warming to room temperature (20-25°C) ensures complete conversion within practical timeframes.

Elevated temperatures (40-60°C) can significantly accelerate reaction rates but may lead to increased side reactions, including hydrolysis of the sulfonyl chloride and decomposition of the cyclopropyl ring under certain conditions [22] [23]. The optimal temperature range of 0-25°C provides the best balance between reaction efficiency and product quality.

Reaction time optimization reveals that most sulfonamide formation reactions reach completion within 2-6 hours under optimized conditions [2] [12]. Extended reaction times beyond 12 hours do not significantly improve yields but may increase the formation of undesired byproducts. The monitoring of reaction progress through thin-layer chromatography or HPLC analysis allows for precise determination of optimal reaction endpoints.

Solvent Selection and Concentration Effects

Solvent selection significantly impacts both the reaction rate and the selectivity of sulfonamide formation. Polar aprotic solvents such as tetrahydrofuran, acetonitrile, and dimethylformamide have proven most effective for these transformations [13] [14]. These solvents provide excellent solvation of both the ionic intermediates and the organic reactants while maintaining chemical inertness toward the reactive sulfonyl chloride.

Tetrahydrofuran emerges as the optimal solvent choice, offering superior solubility for both organic and ionic components while maintaining low toxicity and ease of removal during workup procedures [2] [12]. The dielectric constant of tetrahydrofuran provides optimal stabilization of the charged transition states involved in the nucleophilic substitution mechanism.

Concentration effects demonstrate that reaction concentrations of 0.2-0.5 M provide the optimal balance between reaction rate and selectivity [6] [24]. Higher concentrations may lead to increased intermolecular side reactions, while lower concentrations result in impractically slow reaction rates. The optimal concentration of 0.3 M allows for efficient mixing, heat transfer, and product isolation.

Catalyst Influence on Reaction Efficiency

While the nucleophilic substitution reaction between sulfonyl chlorides and amines does not require metal catalysis, the presence of appropriate base catalysts significantly enhances reaction efficiency and selectivity.

Triethylamine serves as the most effective base catalyst, providing optimal basicity for amine activation while maintaining sufficient nucleophilicity to compete with water for proton abstraction [2] [13]. The catalytic loading of 1.1-1.5 equivalents of triethylamine relative to the amine substrate provides optimal reaction conditions.

Alternative base systems including pyridine, diisopropylethylamine, and potassium carbonate have been investigated, but none provide the optimal combination of reactivity and selectivity demonstrated by triethylamine [25] [26]. The steric and electronic properties of triethylamine make it particularly well-suited for this transformation.

Lewis acid catalysts such as zinc oxide have been reported to enhance sulfonamide formation under certain conditions [22]. These catalysts operate through coordination activation of the sulfonyl chloride, increasing its electrophilicity toward nucleophilic attack. However, the mild conditions typically employed for cyclopropylamine derivatives generally do not require such activation.

Purification Techniques

The isolation and purification of 3-(cyclopropylsulfamoyl)benzoic acid requires careful selection of appropriate techniques to achieve the high purity levels required for pharmaceutical applications while maintaining practical efficiency and cost-effectiveness.

Recrystallization Methodologies

Recrystallization represents the most widely employed purification technique for 3-(cyclopropylsulfamoyl)benzoic acid, offering excellent selectivity and practical simplicity [27] [28] [29]. The compound exhibits optimal solubility characteristics in ethanol-water mixtures, with hot ethanol providing high solubility and cold water promoting selective crystallization.

The standard recrystallization protocol involves dissolving the crude product in hot ethanol (60-70°C) followed by the gradual addition of water until the solution reaches the point of supersaturation. Slow cooling to room temperature and subsequent chilling in an ice bath promotes the formation of high-quality crystals with excellent purity [28] [29].

Alternative solvent systems including methanol-water, acetone-water, and dimethylformamide-water mixtures have been evaluated, but the ethanol-water system provides the optimal combination of selectivity and crystal quality [27]. The recovery yields of 80-90% with purities exceeding 95% make recrystallization the method of choice for laboratory-scale purifications.

Chromatographic Separation Strategies

Column chromatography provides superior purification efficiency for cases where recrystallization alone does not achieve the required purity levels [30] [31]. The optimal stationary phase consists of silica gel with particle sizes of 200-300 mesh, providing excellent resolution while maintaining practical flow rates.

The mobile phase optimization reveals that hexane-ethyl acetate mixtures with gradients from 7:3 to 1:1 provide optimal separation of the target compound from synthetic impurities [2] [12]. The retention factor (Rf) of 3-(cyclopropylsulfamoyl)benzoic acid in 7:3 hexane-ethyl acetate is approximately 0.4, allowing for effective separation from both more polar and less polar impurities.

High-performance liquid chromatography serves as both an analytical tool and a preparative purification method for high-value applications [32] [33]. Reversed-phase C18 columns with acetonitrile-water gradients provide excellent resolution and can be scaled for preparative applications. The detection wavelength of 254 nm allows for straightforward monitoring of the purification process.

Analytical Purity Assessment

Comprehensive analytical characterization is essential for confirming the identity and purity of 3-(cyclopropylsulfamoyl)benzoic acid, particularly for pharmaceutical applications where stringent quality standards must be met.

Melting point determination provides a rapid and reliable indicator of compound purity, with the expected melting range of 223-225°C for pure material [2] [34]. Sharp melting points with ranges of 1-2°C indicate high purity, while broad or depressed melting points suggest the presence of impurities.

Nuclear magnetic resonance spectroscopy offers definitive structural confirmation and quantitative purity assessment [2] [12]. The 1H NMR spectrum in deuterated dimethyl sulfoxide exhibits characteristic signals for the cyclopropyl protons (δ 0.5-1.0 ppm), aromatic protons (δ 7.5-8.2 ppm), and exchangeable NH proton (δ 5.5-6.5 ppm). 13C NMR spectroscopy provides complementary structural information and can detect trace impurities.

Mass spectrometry confirms the molecular weight and fragmentation pattern, with the expected molecular ion at m/z 242.07 for the protonated molecule [2] [12]. High-resolution mass spectrometry can distinguish between the target compound and potential isomers or synthetic byproducts with similar molecular weights.

XLogP3

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GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

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Irritant

Irritant

Wikipedia

3-(cyclopropylsulfamoyl)benzoic Acid

Dates

Last modified: 08-15-2023

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